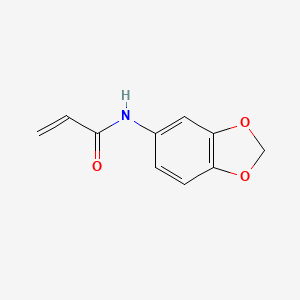

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

Description

N-(2H-1,3-Benzodioxol-5-yl)prop-2-enamide is an acrylamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety attached to the nitrogen of the propenamide group. The benzodioxole ring confers electron-rich aromatic properties, while the acrylamide backbone enables hydrogen bonding and structural flexibility. Spectroscopic studies (FTIR, Raman) and density functional theory (DFT) analyses have elucidated its vibrational modes, hyperpolarizability, and intramolecular charge transfer characteristics .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-10(12)11-7-3-4-8-9(5-7)14-6-13-8/h2-5H,1,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNHSJXWXQHJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide can be synthesized through a two-step reaction process. The first step involves the synthesis of the intermediate compound, which is then subjected to a Claisen-Schmidt condensation reaction. This reaction typically uses potassium hydroxide (KOH) as a catalyst in ethanol under ultrasonic irradiation .

Industrial Production Methods

While specific industrial production methods for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects. For example, it has been shown to inhibit mitochondrial membrane potential in tumor cells under glucose starvation conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the core 1,3-benzodioxol-5-yl acrylamide scaffold but differ in substituents on the amide nitrogen, influencing their physicochemical and biological properties.

Substituent Variations and Physicochemical Properties

*Estimated values based on analogous structures.

Key Observations:

- Lipophilicity : Alkyl substituents (e.g., butyl/ethyl in ) increase logP significantly compared to aryl groups (e.g., phenyl in ), suggesting improved blood-brain barrier penetration.

- Steric Effects : Bulky substituents like cyclohexylphenyl may hinder binding to flat enzymatic pockets but enhance interactions with hydrophobic membranes.

Key Insights:

- Anti-inflammatory Activity: Structural analogs with phenolic or tyramine substituents (e.g., ) exhibit potent anti-inflammatory effects, likely mediated by N,O-bidentate metal coordination.

- Anti-cancer Mechanisms : The parent compound and amuvatinib derivatives share mitochondrial targeting under metabolic stress, though substituent variations modulate potency.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is an organic compound that has garnered attention for its diverse biological activities. This article explores its potential effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide features a benzodioxole moiety and a prop-2-enamide functional group. Its molecular formula includes carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its biological reactivity. The compound's structure allows for significant interactions with biological targets, which is crucial for its activity.

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide | Structure | Contains a benzodioxole structure known for significant biological activity. |

Biological Activities

Research indicates that N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide exhibits several important biological activities:

- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, which can protect cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains.

- Anticancer Effects : It may inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

The exact mechanisms through which N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide exerts its effects are still under investigation. However, it is believed to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways.

- Receptor Modulation : The compound could bind to receptors, altering their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide:

-

Study on Antioxidant Activity :

- Researchers found that the compound significantly reduced oxidative stress markers in vitro.

- IC50 values indicated strong scavenging activity comparable to established antioxidants.

-

Antimicrobial Evaluation :

- A series of tests against bacterial strains demonstrated inhibition at varying concentrations.

- The compound showed potential as a lead candidate for developing new antimicrobial agents.

-

Cancer Cell Proliferation Study :

- In vitro assays revealed that N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide could induce apoptosis in cancer cell lines.

- Results indicated a dose-dependent response with notable cytotoxicity at higher concentrations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via a multi-step procedure involving:

- Step 1 : Functionalization of the benzodioxole core (e.g., bromination or formylation) to introduce reactive sites.

- Step 2 : Amide coupling using prop-2-enoic acid derivatives, often mediated by carbodiimide-based reagents (e.g., HATU or DCC).

- Characterization : Intermediates are typically analyzed via ¹H/¹³C NMR for functional group confirmation and HPLC-MS for purity assessment. Crystallographic validation (e.g., via SHELXL) may resolve stereochemical ambiguities .

Q. Which spectroscopic techniques are critical for structural validation of benzodioxole-containing compounds?

- Key Techniques :

- FT-IR : Confirms carbonyl (C=O) and amide (N-H) stretches.

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and allylic protons (δ 5.5–6.5 ppm). ¹³C NMR resolves the benzodioxole carbons (δ 100–150 ppm) .

- X-ray Crystallography : Provides unambiguous 3D structure determination. Tools like Mercury CSD aid in visualizing packing patterns and hydrogen-bonding networks .

Q. How does the electronic nature of the benzodioxole moiety influence the compound’s reactivity?

- Mechanistic Insight : The electron-rich 1,3-benzodioxole group enhances electrophilic substitution at the 5-position. Conjugation with the acrylamide group increases susceptibility to nucleophilic attack at the α,β-unsaturated carbonyl site. Computational studies (e.g., DFT) can model charge distribution and predict reactivity .

Advanced Research Questions

Q. How can researchers optimize low yields in the final amide coupling step?

- Troubleshooting :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve reagent solubility.

- Catalyst Use : DMAP or HOAt accelerates coupling efficiency.

- Temperature Control : Reactions performed at 0–5°C minimize side reactions (e.g., hydrolysis).

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Analytical Workflow :

Repetition : Confirm reproducibility under identical conditions.

Advanced NMR : Use 2D techniques (COSY, HSQC) to assign coupling interactions.

Isomer Identification : LC-MS/MS or chiral HPLC can detect stereoisomers or regioisomers, as seen in forensic analyses of benzodioxole derivatives .

Computational Validation : Compare experimental NMR shifts with DFT-predicted values .

Q. How can computational tools predict the biological activity of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide derivatives?

- Approach :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the acrylamide) with bioactivity data from analogues .

Q. What experimental designs are recommended for evaluating metabolic stability in vitro?

- Protocol :

Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor.

LC-MS Quantification : Monitor parent compound depletion over time.

Metabolite ID : HR-MS/MS and isotopic labeling trace oxidative pathways (e.g., CYP-mediated O-dealkylation of the benzodioxole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.